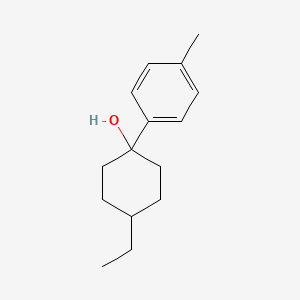

4-Ethyl-1-(4-methylphenyl)cyclohexan-1-ol

Description

4-Ethyl-1-(4-methylphenyl)cyclohexan-1-ol is a cyclohexanol derivative featuring a 4-methylphenyl group at position 1 and an ethyl substituent at position 4 of the cyclohexane ring. Its molecular formula is C₁₅H₂₂O, with a molar mass of 218.34 g/mol (inferred from structural analogs in ). The compound’s structure combines aromatic and aliphatic components, influencing its physicochemical properties, such as solubility and lipophilicity.

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

4-ethyl-1-(4-methylphenyl)cyclohexan-1-ol |

InChI |

InChI=1S/C15H22O/c1-3-13-8-10-15(16,11-9-13)14-6-4-12(2)5-7-14/h4-7,13,16H,3,8-11H2,1-2H3 |

InChI Key |

POIFFQHEFSTDOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)(C2=CC=C(C=C2)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-(4-methylphenyl)cyclohexan-1-ol typically involves the alkylation of cyclohexanone followed by reduction. One common method is the Friedel-Crafts alkylation of cyclohexanone with 4-methylphenyl ethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-(4-methylphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further reduce the hydroxyl group to a hydrogen atom, forming hydrocarbons.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Hydrocarbons

Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

4-Ethyl-1-(4-methylphenyl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-(4-methylphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. In medicinal applications, it may interact with receptors or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Cyclohexanol Core

4-Ethyl-1-phenylcyclohexan-1-ol (C₁₄H₂₀O)

- Key Differences : Lacks the methyl group on the phenyl ring compared to the target compound.

- Physicochemical Impact: Reduced steric hindrance and lower molecular weight (204.31 g/mol) may enhance solubility in non-polar solvents .

- Synthetic Relevance : Serves as a simpler analog for studying the role of aryl substituents in crystallization behavior.

4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol (C₇H₉F₃O₂)

- Key Differences : Replaces the ethyl group with a trifluoromethyl (-CF₃) group and introduces a ketone at position 3.

- Physicochemical Impact : The electron-withdrawing -CF₃ group increases polarity and metabolic stability, while the ketone enhances reactivity toward nucleophiles. Reported log P values for similar compounds (e.g., ~1.5–2.5) suggest moderate lipophilicity .

- Synthesis : Prepared via TBAF-catalyzed reactions, highlighting divergent synthetic routes compared to ethyl-substituted analogs .

Venlafaxine (C₁₇H₂₇NO₂)

- Key Differences: Contains a dimethylaminoethyl side chain and a 4-methoxyphenyl group.

Aromatic Substituent Variations

Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

- Key Differences : Features halogenated aryl groups (Cl, F) and an ester moiety.

- Crystallography : Dihedral angles between aryl rings (76.4°–89.9°) influence packing via C–H···O interactions, suggesting that bulkier substituents in 4-Ethyl-1-(4-methylphenyl)cyclohexan-1-ol may similarly affect crystal morphology .

2-(4-Methylphenyl) Indolizine

- Key Differences: A heterocyclic system instead of a cyclohexanol core.

Physicochemical and Pharmacokinetic Profiling (Inferred Data)

Table 1. Comparative Properties of Cyclohexanol Derivatives

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | log P (Predicted) | Solubility |

|---|---|---|---|---|---|

| This compound | C₁₅H₂₂O | 218.34 | 4-Ethyl, 4-methylphenyl | ~3.2 | Low (non-polar) |

| 4-Ethyl-1-phenylcyclohexan-1-ol | C₁₄H₂₀O | 204.31 | Phenyl, ethyl | ~2.8 | Moderate |

| 4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol | C₇H₉F₃O₂ | 194.14 | -CF₃, ketone | ~1.6 | Moderate (polar) |

| Venlafaxine | C₁₇H₂₇NO₂ | 277.41 | Methoxyphenyl, aminoethyl | ~2.5 | High (aqueous) |

Notes:

Biological Activity

4-Ethyl-1-(4-methylphenyl)cyclohexan-1-ol is an organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial activity, anti-inflammatory effects, and other pharmacological applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a cyclohexanol framework with an ethyl group and a para-methylphenyl substituent, which may contribute to its biological activity.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound. Studies suggest that it exhibits significant inhibitory effects against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

Table: Cytokine Inhibition by this compound

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-alpha | 10 | 45 |

| IL-6 | 10 | 50 |

These findings suggest that the compound may be beneficial in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university laboratory investigated the efficacy of this compound against clinical isolates of bacteria. The results indicated a dose-dependent response, with higher concentrations leading to increased bacterial inhibition. This study emphasizes the potential for this compound in clinical applications, particularly in wound care and infection control.

Case Study 2: Inflammation Model

In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and reduced edema, supporting its role as an anti-inflammatory agent.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. Preliminary studies suggest that it may modulate signaling pathways involved in inflammation and microbial resistance. Further research is needed to clarify these pathways and identify specific molecular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.